(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
The compound (5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a chloro-substituted phenyl ring, a hydroxyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the imidazolidinone core, followed by the introduction of the chloro-substituted phenyl ring and the hydroxyl group. The final step involves the formation of the sulfanylidene group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazolidinone core can be reduced to form a more saturated ring system.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include ketones, reduced imidazolidinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl ring and hydroxyl group but different core structure.
3-Chloropropiophenone: Another chloro-substituted phenyl compound with different functional groups.
Uniqueness
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one: is unique due to its imidazolidinone core and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-16-12(18)10(15(2)13(16)19)7-8-6-9(14)4-5-11(8)17/h4-7,17H,3H2,1-2H3/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKVKNYTOKBBMQ-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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